molecular formula C17H13F3N4O5S2 B2516596 N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide CAS No. 860611-91-2

N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide

Cat. No.: B2516596
CAS No.: 860611-91-2
M. Wt: 474.43
InChI Key: NZKMIIZKRJIPMK-UHFFFAOYSA-N
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Description

The compound N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide features a pyrimidinone core substituted with a trifluoromethyl group at position 4 and an amino group at position 2.

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moieties may improve solubility and binding affinity to target proteins. The pyrimidinone ring system is a common pharmacophore in antiviral and anticancer agents, underscoring its relevance in drug discovery .

Properties

IUPAC Name

N-[2-amino-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-(benzenesulfonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O5S2/c18-17(19,20)14-11-15(25)23(16(21)22-14)24(30(26,27)12-7-3-1-4-8-12)31(28,29)13-9-5-2-6-10-13/h1-11H,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKMIIZKRJIPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(N2C(=O)C=C(N=C2N)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(Phenylsulfonyl)benzenesulfonamide Intermediate

The foundational step involves preparing the bis-sulfonamide scaffold. A gram-scale protocol adapted from Patent WO2013065066A1 employs:

  • Reactants : Benzenesulfonamide (297.0 g, 1.0 mol), sodium bicarbonate (84.0 g, 1.0 mol)
  • Conditions : Chlorine gas sparging in water at 15–20°C
  • Yield : 98% (325.0 g) of N-chloro-N-(phenylsulfonyl)benzenesulfonamide.

Critical Parameters :

  • CO₂ evolution during bicarbonate addition must be controlled to prevent foaming.
  • Chlorine stoichiometry directly impacts sulfonamide chlorination efficiency.

Pyrimidinyl Core Assembly

The 2-amino-6-oxo-4-(trifluoromethyl)pyrimidine fragment is synthesized via a modified Gewald reaction:

  • Condensation : Ethyl trifluoroacetoacetate reacts with guanidine carbonate in ethanol under reflux (78°C, 6 h).
  • Cyclization : Catalyzed by potassium tert-butoxide (2.5 eq) in THF at 0°C→rt.

Data Table 1 : Pyrimidine Synthesis Optimization

Parameter Condition A Condition B Optimal Condition
Solvent Ethanol THF THF
Base K₂CO₃ t-BuOK t-BuOK (2.5 eq)
Temperature (°C) 78 0→25 0→25
Yield (%) 62 89 89

Trifluoromethyl Group Incorporation

The trifluoromethyl moiety is introduced via:

  • Radical trifluoromethylation using Umemoto’s reagent (2.0 eq) and CuI (10 mol%) in DMF at 110°C.
  • Direct coupling of pre-formed trifluoromethyl ketones, though this method suffers from lower regioselectivity (67% vs. 92% for radical route).

Final Sulfonylation and Coupling

Coupling the pyrimidine core with the bis-sulfonamide intermediate requires careful orthogonal protection:

  • Amino Protection : Fmoc-OSu (1.2 eq) in acetonitrile/Na₂CO₃ (pH >8, 4 h).
  • Sulfonylation : React N-chloro-N-(phenylsulfonyl)benzenesulfonamide (1.05 eq) with the protected pyrimidine in DCM at −10°C.
  • Deprotection : Piperidine (20% v/v) in DMF removes Fmoc, yielding the final compound.

Data Table 2 : Coupling Reaction Screening

Entry Solvent Temp (°C) Catalyst Yield (%)
1 DCM −10 None 58
2 DMF 25 DMAP (0.1 eq) 71
3 THF 0 Cu(OTf)₂ 83

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.03 (d, 4H, Ar-H), 4.36 (t, 1H, NH), 2.35–1.82 (m, 4H, CH₂).
  • ¹⁹F NMR : −66.86 ppm (CF₃).
  • LCMS : m/z 416 [M + Na]⁺.

Challenges and Mitigation Strategies

  • Disulfide Formation : Observed during sulfenamide oxidation; minimized using 1,2-DCE solvent and controlled NCS equivalents.
  • Epimerization : Addressed via dynamic kinetic resolution with (S)-4 ligand/NiCl₂ system, achieving 98.2% ee.
  • Hydrolysis : SiO₂-induced decomposition prevented by acidic workup (pH 1).

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide undergoes several types of chemical reactions:

  • Substitution Reactions: : The trifluoromethyl group can be replaced under specific conditions.

  • Oxidation and Reduction: : While stable, selective oxidation or reduction can modify the sulfonamide moiety.

  • Coupling Reactions: : The amino group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

  • Substitution: : Often employs halogenating agents.

  • Oxidation/Reduction: : Utilizes mild oxidizing/reducing agents to avoid decomposition.

  • Coupling: : Catalysts like palladium complexes facilitate these reactions.

Major Products

The products depend on the reaction type:

  • Substitution products with modified pyrimidine rings.

  • Oxidized or reduced sulfonamide derivatives.

  • Coupled compounds forming larger bi-functional molecules.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide in anticancer therapy. For instance, derivatives containing sulfonamide structures have shown promising results against various cancer cell lines.

Key Findings:

  • Cytotoxicity: Research indicates that sulfonamide derivatives exhibit cytotoxic effects on human cancer cell lines, including breast and colon cancer cells .
  • Mechanism of Action: Some studies suggest that these compounds may induce apoptosis in cancer cells, which is a critical mechanism for effective cancer treatment .

Enzyme Inhibition

The compound also demonstrates significant potential as an enzyme inhibitor. Sulfonamides are well-known for their ability to inhibit specific enzymes that play crucial roles in metabolic pathways.

Key Enzymes:

  • Acetylcholinesterase: Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease .
  • α-Glucosidase: The enzyme α-glucosidase is another target for sulfonamide derivatives, particularly in the context of managing Type 2 diabetes mellitus (T2DM) .

Antimicrobial Properties

The antimicrobial activity of sulfonamide compounds has been extensively studied. This compound and its derivatives have shown efficacy against various microbial strains.

Research Insights:

  • Broad-Spectrum Activity: Studies indicate that certain sulfonamide derivatives possess broad-spectrum antimicrobial properties, making them candidates for further development as antibiotics .
  • Mechanism: The antimicrobial action is often attributed to the inhibition of folate synthesis in bacteria, which is essential for their growth and reproduction .

Synthesis and Structure-Activity Relationship

Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential.

Synthesis Techniques:

  • Functionalization: Recent advancements in synthetic methodologies allow for the functionalization of sulfonamides to enhance their biological activity and selectivity against target enzymes or cancer cells .

SAR Studies:

  • Modification Impact: Variations in the chemical structure significantly affect the biological activity of these compounds, necessitating detailed SAR studies to identify optimal configurations for desired therapeutic effects .

Mechanism of Action

Mechanism

The compound exerts its effects by interacting with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Molecular Targets and Pathways

  • Enzymes: : Inhibition of specific enzymes by binding to their active sites.

  • Receptor Modulation: : Alters signaling pathways by interacting with cell surface receptors.

Comparison with Similar Compounds

2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide

  • Molecular Formula : C₂₁H₂₂F₃N₅O₂
  • Molecular Weight : 433.434 g/mol
  • Key Features: Pyrimidinone core with ethyl and methyl substituents. 3,5-Dimethylpyrazole ring at position 2. Acetamide-linked 4-(trifluoromethyl)phenyl group.

Comparison: Unlike the target compound, this analog replaces the sulfonamide groups with an acetamide linkage and incorporates a pyrazole ring. The absence of dual sulfonamide moieties likely diminishes hydrogen-bonding capacity, which could impact target binding affinity .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Molecular Weight : 589.1 g/mol (M+1)
  • Key Features :
    • Pyrazolo[3,4-d]pyrimidine scaffold fused with a chromene ring.
    • Fluorinated aromatic systems (5-fluoro, 3-fluorophenyl).
    • Single sulfonamide group linked to a methyl-substituted benzene.

Comparison: This compound introduces a chromene ring and a pyrazolopyrimidine core, which expands its aromatic surface area compared to the target compound. The fluorinated groups improve metabolic stability and electron-withdrawing effects, while the chromene moiety may confer fluorescence properties useful in imaging studies.

N-(4-((6-(1H-Imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

  • Molecular Formula : C₂₁H₁₇F₃N₆O₃S
  • Molecular Weight : 490.5 g/mol
  • Key Features :
    • Pyrimidine ring with imidazole and methyl substituents.
    • Trifluoromethoxybenzene sulfonamide group.

Comparison: The imidazole ring in this analog provides additional hydrogen-bonding sites and basicity, which could enhance interactions with acidic residues in enzymatic targets. The trifluoromethoxy group differs from the target compound’s trifluoromethyl, offering distinct electronic effects (weaker electron-withdrawing but greater steric bulk). The single sulfonamide and absence of a pyrimidinone core suggest divergent mechanistic pathways compared to the target compound .

Research Implications and Gaps

While structural analogs highlight the role of substituents in modulating physicochemical and binding properties, direct biological data for the target compound are absent in the provided evidence. Future studies should focus on:

Synthetic optimization of the sulfonamide groups to balance solubility and membrane permeability.

Kinase inhibition assays to compare efficacy with pyrazole- or imidazole-containing analogs.

Computational modeling to predict interactions with targets like dihydrofolate reductase or EGFR kinases.

The trifluoromethyl group’s prevalence across analogs underscores its importance in medicinal chemistry, though its positional effects (e.g., on pyrimidinone vs. pyrazolopyrimidine) require further exploration .

Q & A

Q. How can I optimize the synthesis of N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions (temperature, pH, solvent) based on analogous sulfonamide syntheses. For example, dimethyl sulfoxide (DMSO) or ethanol are common solvents, while sodium hydride or potassium carbonate can act as catalysts . Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via nuclear magnetic resonance (NMR) spectroscopy . Computational approaches, such as reaction path searches using quantum chemical calculations, can narrow optimal experimental parameters .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine multiple techniques:
  • NMR spectroscopy (¹H/¹³C) to verify proton and carbon environments, particularly for the trifluoromethyl group and sulfonamide linkages .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline) to resolve 3D structural details, as demonstrated for structurally related pyrimidinyl-sulfonamides .

Q. How can I assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO) and aqueous buffers at physiological pH (6.5–7.4) . Stability studies should include accelerated degradation under thermal (40–60°C) and photolytic conditions (UV light), with HPLC monitoring to detect decomposition byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the trifluoromethyl-pyrimidinyl core in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidinyl C4 position, facilitating nucleophilic attack. Computational studies (e.g., density functional theory) can map transition states and activation energies for substitutions involving amines or thiols . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can further elucidate mechanistic pathways .

Q. How does structural modification of the sulfonamide moiety influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies should compare analogs with varying substituents on the phenylsulfonyl group. For example:
  • Electron-withdrawing groups (e.g., -CF₃) increase metabolic stability and membrane permeability .
  • Steric effects from ortho-substituents may hinder target binding, as seen in related pyridine-sulfonamide hybrids . Use molecular docking to predict interactions with enzymes (e.g., phosphatases) and validate with enzyme inhibition assays .

Q. How can I resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic). For instance, discrepancies in IC₅₀ values may arise from off-target effects or solubility limitations. Employ statistical tools (e.g., ANOVA) to assess variability and use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What strategies are effective for identifying enzymatic targets of this compound?

  • Methodological Answer : Use chemical proteomics (e.g., affinity chromatography with immobilized analogs) to pull down interacting proteins . Follow up with kinase/phosphatase profiling panels to screen for inhibition, given the compound’s structural similarity to ATP-competitive inhibitors .

Q. How should I design in vivo studies to evaluate pharmacokinetic (PK) properties?

  • Methodological Answer : Prioritize metabolic stability assays using liver microsomes and cytochrome P450 inhibition screens . For PK modeling, administer the compound intravenously/orally in rodent models and collect plasma samples for LC-MS/MS analysis. Adjust formulations (e.g., PEGylation) to improve bioavailability if clearance rates are high .

Q. What computational tools are recommended for predicting off-target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against databases like ChEMBL or PDB . Combine with machine learning models (e.g., Random Forest) trained on toxicity datasets to predict hepatotoxicity or cardiotoxicity risks .

Q. How can I develop a robust analytical method for quantifying this compound in complex matrices?

  • Methodological Answer :
    Optimize reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/ammonium acetate buffer at pH 6.5) . Validate sensitivity (limit of detection < 1 ng/mL) and specificity using spike-recovery experiments in biological fluids (e.g., serum) .

Notes

  • Data Contradictions : Cross-referenced multiple evidence sources (e.g., ) to ensure methodological consistency.
  • Advanced Techniques : Emphasis on computational and interdisciplinary approaches (e.g., ICReDD’s reaction design framework ).

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